Fmoc-Cys(tBu)-OH Fmoc-Cys(tBu)-OH
Brand Name: Vulcanchem
CAS No.: 67436-13-9
VCID: VC21537817
InChI: InChI=1S/C22H25NO4S/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)
SMILES: CC(C)(C)SCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C22H25NO4S
Molecular Weight: 399.5 g/mol

Fmoc-Cys(tBu)-OH

CAS No.: 67436-13-9

Cat. No.: VC21537817

Molecular Formula: C22H25NO4S

Molecular Weight: 399.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Cys(tBu)-OH - 67436-13-9

CAS No. 67436-13-9
Molecular Formula C22H25NO4S
Molecular Weight 399.5 g/mol
IUPAC Name 3-tert-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C22H25NO4S/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)
Standard InChI Key IXAYZHCPEYTWHW-UHFFFAOYSA-N
Isomeric SMILES CC(C)(C)SC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES CC(C)(C)SCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CC(C)(C)SCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Chemical Properties and Characteristics

Physical and Chemical Properties

Fmoc-Cys(tBu)-OH possesses distinctive physical and chemical properties that make it suitable for peptide synthesis applications. The compound is characterized by its white crystalline powder appearance and defined melting point range .

PropertyValue
CAS Number67436-13-9
Molecular FormulaC₂₂H₂₅NO₄S
Molecular Weight399.5 g/mol
AppearanceWhite crystalline powder
Melting Point136-140°C
HPLC Purity≥97.5%
Specific Optical Rotation-21.0° to -23.0° (20°C, 589 nm) (c=1, DMF)
FormCrystalline powder

The compound's structural features include the characteristic Fmoc group linked to the α-amino function of cysteine, while the sulfhydryl side chain is protected by the tert-butyl group. This dual protection strategy is essential for the controlled assembly of peptides containing cysteine residues .

Solubility Profile

Fmoc-Cys(tBu)-OH demonstrates solubility in various organic solvents commonly used in peptide synthesis, allowing for versatile application in different synthesis protocols.

SolventSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
DMSOSoluble
AcetoneSoluble
WaterSoluble (limited)

For optimal solubilization, it is recommended to warm the compound to 37°C and use ultrasonic agitation, particularly when preparing concentrated stock solutions .

Role in Peptide Synthesis

Applications in Fmoc Solid Phase Peptide Synthesis

Fmoc-Cys(tBu)-OH is widely employed in Fmoc solid phase peptide synthesis (SPPS) due to its excellent synthesis characteristics. It represents one of several strategic options for incorporating cysteine residues into peptides while preventing side reactions that can compromise synthesis quality .

The compound has been successfully utilized in the synthesis of various peptides including Somatostatin, demonstrating its versatility and reliability. The tert-butyl protecting group on the sulfhydryl side chain remains stable during standard TFA cleavage conditions used in Fmoc chemistry, allowing for selective disulfide bond formation strategies .

Comparative Performance with Other Cysteine Derivatives

Several protected cysteine derivatives are available for Fmoc SPPS, each offering different characteristics in terms of acid lability and deprotection conditions. Fmoc-Cys(tBu)-OH stands out for its balance between stability during peptide assembly and controlled deprotectability.

DerivativeAcid LabilityApplications
Fmoc-Cys(tBu)-OHStable to 95% TFAGeneral peptide synthesis; remains protected after standard cleavage
Fmoc-Cys(Trt)-OHDeprotected with 95% TFAStandard Fmoc SPPS with concurrent deprotection
Fmoc-Cys(Acm)-OHStable to 95% TFAOrthogonal disulfide strategies
Fmoc-Cys(Mmt)-OHVery acid-sensitive (0.5-1.0% TFA)Selective deprotection in presence of tBu groups

The selection between these derivatives depends on the specific requirements of the synthesis strategy, particularly regarding disulfide bond formation plans and the presence of other protecting groups .

Synthesis Considerations and Challenges

Racemization Concerns

A significant challenge in the incorporation of cysteine residues during peptide synthesis is the potential for racemization during coupling. Various studies have investigated the extent of racemization when incorporating Fmoc-Cys(tBu)-OH under different activation conditions.

Activation MethodBaseSolventRacemization Rate (%)
HCTU/6-Cl-HOBtDIEADCM/DMF (v/v, 1/1)1.5
HCTU/6-Cl-HOBtDBUDCM/DMF (v/v, 1/1)0.4
HCTU/6-Cl-HOBtTMPDCM/DMF (v/v, 1/1)0.1
DIC/HOBtDMF< 0.1
EDC·HCl/HOBtDMF0.2

These data indicate that the choice of coupling reagents and conditions significantly influences the stereochemical integrity of the incorporated cysteine residue. Carbodiimide-based coupling methods generally result in lower racemization rates compared to HCTU-mediated reactions .

Side Reactions and Mitigation Strategies

A notable side reaction during TFA cleavage of peptides containing Cys(Trt) residues is S-tert-butylation, which can occur at both N-terminal and C-terminal cysteine positions. Research has investigated various cleavage conditions to minimize this unwanted modification.

TFA Cleavage ConditionPeptide Yield (%)N-terminal S-tBu (%)C-terminal S-tBu (%)
TFA/TIS/H₂O (95:2.5:2.5)81.43.415.2
TFA/TIS/H₂O (90:5:5)85.02.312.7
TFA/TIS/H₂O (90:2.5:7.5)87.52.210.3
TFA/TIS/H₂O (89:1:10)82.63.215.0
TFA/TIS/H₂O/DMS (85:2.5:7.5:5)90.11.38.6
TFA/TIS/H₂O/thioanisole (85:2.5:7.5:5)93.30.66.1
TFA/TIS/H₂O/thioanisole (84:1:7.5:7.5)81.25.713.1

The addition of thioanisole (5%) and increased water content (7.5%) in the cleavage mixture significantly reduces S-tert-butylation side reactions, particularly at the C-terminal position .

Recent Developments in Protecting Group Strategies

Acid-Labile Protecting Groups

Recent research has focused on developing a spectrum of acid-labile cysteine protecting groups with varying sensitivity to TFA, addressing the need for orthogonal protection strategies in complex peptide synthesis.

Fmoc-Cys(tBu)-OH represents an important benchmark in this continuum, with newer groups like S-Dpm showing compatibility with the commonly used S-Trt group and enabling regioselective disulfide bond formation. These developments expand the toolkit available for synthesizing peptides with multiple cysteine residues requiring differential protection .

The Very Acid-Sensitive Alternative: Fmoc-Cys(Mmt)-OH

For scenarios requiring extremely selective deprotection, Fmoc-Cys(Mmt)-OH represents a valuable alternative. The S-4-methoxytrityl (Mmt) group is considerably more acid-labile than the trityl group, allowing quantitative removal with just 0.5-1.0% TFA, while preserving tert-butyl type protections.

This derivative has been successfully employed in the synthesis of Tyr¹-somatostatin on 2-chlorotrityl resin, demonstrating its utility in selective deprotection strategies. Complete cleavage from the resin and deprotection can be achieved with 3% TFA in DCM-TES (95:5) for 30 minutes at room temperature, conditions mild enough to prevent tryptophan reduction .

Practical Applications in Research

Somatostatin Synthesis

The synthesis of Somatostatin has served as a model system for evaluating cysteine derivatives in peptide synthesis. Studies have demonstrated that Fmoc-Cys(tBu)-OH performs excellently in this context, with the tert-butyl protection remaining intact after standard TFA cleavage.

This property allows for controlled disulfide formation strategies, particularly useful in peptides containing multiple cysteine residues. The tBu protection strategy provides a straightforward pathway to peptides with protected thiols after initial cleavage, which can then be manipulated for subsequent disulfide bond formation .

C-Terminal Cysteine Peptides

The synthesis of peptides with C-terminal cysteine residues presents particular challenges regarding racemization and side reactions. Research into 2-chlorotrityl (2-CT) resin-based approaches has provided insights into optimizing conditions for incorporating cysteine at this position.

Stress studies involving extended exposure to 20% piperidine-DMF have shown that side reactions are less likely to occur during Fmoc removal after the initial incorporation of Cys(Trt) compared to subsequent amino acid incorporations. This finding informs strategy development for synthesizing C-terminal cysteine peptide acids with high stereochemical purity .

Storage AspectRecommendation
Temperature2-8°C (refrigerated)
HumidityDesiccated conditions
Light ExposureProtected from light
Stock Solution Storage-20°C (for short-term use)
Stock Solution PreparationSame-day use recommended

When preparing stock solutions, warming to 37°C and using ultrasonic agitation can improve solubilization. Stock solutions can be stored below -20°C for several months, though same-day preparation and use is preferable for optimal results .

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